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molecular formula C10H10ClN3 B063371 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline CAS No. 166096-16-8

4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline

Cat. No. B063371
M. Wt: 207.66 g/mol
InChI Key: SIFYJEQOTXUWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05837702

Procedure details

The title compound was prepared from 4-chloroaniline and 2-imidazole-carboxaldehyde by the same procedure as described in Example 24, part A. The residue was crystallized from ethyl acetate to afford the title compound (1.56 g, 72%) as an off white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[C:10]1[CH:14]=O>>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:14][C:10]2[NH:9][CH:13]=[CH:12][N:11]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NCC=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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